Methandriol dipropionate

Catalog No.
S562196
CAS No.
3593-85-9
M.F
C26H40O4
M. Wt
416.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methandriol dipropionate

CAS Number

3593-85-9

Product Name

Methandriol dipropionate

IUPAC Name

(10,13,17-trimethyl-17-propanoyloxy-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) propanoate

Molecular Formula

C26H40O4

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C26H40O4/c1-6-22(27)29-18-10-13-24(3)17(16-18)8-9-19-20(24)11-14-25(4)21(19)12-15-26(25,5)30-23(28)7-2/h8,18-21H,6-7,9-16H2,1-5H3

InChI Key

YUKFLTKJFMBYJM-UHFFFAOYSA-N

SMILES

CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4(C)OC(=O)CC)C)C

Canonical SMILES

CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4(C)OC(=O)CC)C)C

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@]4(C)OC(=O)CC)C)C

Limited Availability for Research:

Methandriol dipropionate is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. While some anabolic steroids have legitimate medical uses, methandriol dipropionate is not currently prescribed or approved for any medical condition in the United States []. Due to its classification as a controlled substance and potential for abuse, research into methandriol dipropionate is limited.

Potential Research Areas:

Despite the restrictions, some researchers have expressed interest in studying the potential effects of methandriol dipropionate for certain conditions. These areas include:

  • Muscle Wasting Diseases: Like other anabolic steroids, methandriol dipropionate might theoretically promote muscle growth and mitigate muscle wasting associated with conditions like cancer or AIDS. However, more research with safer and approved steroids is needed before considering methandriol dipropionate as a potential treatment.
  • Understanding Androgenic Effects: Methandriol dipropionate exhibits a higher ratio of anabolic to androgenic effects compared to testosterone. Studying this compound could offer insights into separating the muscle-building properties from virilizing side effects common with many anabolic steroids.

Methandriol dipropionate is a synthetic anabolic-androgenic steroid derived from 5-androstenediol. It is characterized by its chemical formula C26H40O4C_{26}H_{40}O_{4} and a molecular weight of approximately 416.59 g/mol. This compound is known for its weak anabolic properties and moderate androgenic effects, making it less favored among bodybuilders compared to other steroids. Methandriol dipropionate exhibits some estrogenic activity, which limits its utility in weight loss or cutting cycles .

Methandriol dipropionate undergoes various biochemical transformations in the body. Upon administration, it is converted into methandriol, which then binds to androgen receptors, leading to a cascade of biological effects. The compound also influences the activity of enzymes such as 5α-reductase and aromatase, which are crucial in the metabolism of androgens and estrogens .

Key Reactions:

  • Conversion to Methandriol: Methandriol dipropionate is metabolized to methandriol, which exerts its effects by binding to androgen receptors.
  • Enzyme Interaction: It inhibits 5α-reductase, affecting dihydrotestosterone levels, and activates aromatase, influencing estrogen levels.

Methandriol dipropionate primarily acts as an androgen receptor agonist, promoting muscle growth and development of male secondary sexual characteristics. Its anabolic effects are mediated through the activation of specific genes involved in muscle hypertrophy. Additionally, it has been shown to alter plasma protein levels significantly, affecting proteins such as haptoglobin and cortisol-binding globulin .

Effects on Biological Systems:

  • Anabolic Effects: Promotes muscle tissue growth.
  • Androgenic Effects: Development of male secondary sexual characteristics.
  • Impact on Plasma Proteins: Alters levels of various plasma proteins, which may be dose-dependent.

The synthesis of methandriol dipropionate typically involves the esterification of methandriol with propionic acid. The process can be outlined as follows:

  • Starting Material: Methandriol (17α-methyl-5-androstenediol).
  • Esterification Reaction: React methandriol with propionic anhydride or propionic acid in the presence of a catalyst (such as sulfuric acid) to form methandriol dipropionate.
  • Purification: The product is then purified through recrystallization or chromatography techniques .

Studies have shown that methandriol dipropionate interacts with various biological systems, particularly affecting hormone-binding proteins and plasma protein levels. Research indicates that this compound can lead to significant changes in the levels of haptoglobin and orosomucoid, which are critical for immune response and inflammation regulation .

Key Findings:

  • Hormone-Binding Proteins: Alters levels of thyroxine-binding prealbumin and cortisol-binding globulin.
  • Plasma Proteins: Significant changes observed in protein levels following administration.

Methandriol dipropionate shares structural similarities with several anabolic steroids but differs in potency and biological activity. Here are some comparable compounds:

Compound NameAnabolic ActivityAndrogenic ActivityUnique Features
TestosteroneHighHighNatural hormone; potent anabolic effects
Nandrolone DecanoateModerateLowLess androgenic; used for muscle preservation
Methandrostenolone (Dianabol)HighModerateStronger anabolic effects; more popular
Stanozolol (Winstrol)ModerateLowUsed for cutting; less water retention

Uniqueness of Methandriol Dipropionate

Methandriol dipropionate is unique due to its weak anabolic properties combined with mild estrogenic activity. This makes it less effective for competitive athletes seeking significant muscle gain but potentially useful in specific veterinary applications where moderate growth enhancement is desired .

XLogP3

5.6

Hydrogen Bond Acceptor Count

4

Exact Mass

416.29265975 g/mol

Monoisotopic Mass

416.29265975 g/mol

Heavy Atom Count

30

UNII

8XIW70Q5I3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

3593-85-9

Wikipedia

Methandriol dipropionate

Dates

Modify: 2024-04-14

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